6alpha-Bromo androstenedione
Description
Overview of Androstenedione (B190577) in Steroidogenesis
Androstenedione is a crucial intermediate in the intricate process of steroidogenesis, the biological pathway responsible for the synthesis of steroid hormones. bio-rad.com This 19-carbon steroid hormone serves as a common precursor for both androgens and estrogens. bio-rad.comwikipedia.org Its synthesis can occur through two primary pathways. The main route involves the conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone (B1670201) (DHEA), which is then converted to androstenedione. wikipedia.org A secondary pathway allows for the direct conversion of 17α-hydroxyprogesterone to androstenedione. wikipedia.org
Once synthesized, androstenedione is secreted into the bloodstream primarily by the adrenal glands and the gonads (theca cells in the ovaries and testes). wikipedia.orgscielo.br In peripheral tissues, it can be converted to testosterone (B1683101) or estrone (B1671321), highlighting its central role in the balance of sex hormones. wikipedia.orgnih.gov The metabolic fate of androstenedione is determined by the enzymatic machinery present in different tissues. nih.gov
The Aromatase Enzyme (CYP19A1) and Estrogen Biosynthesis
The aromatase enzyme, officially known as cytochrome P450 19A1 (CYP19A1), is a key player in the biosynthesis of estrogens. wikipedia.orgelsevier.es It belongs to the cytochrome P450 superfamily of monooxygenases, which are involved in a wide array of metabolic reactions. wikipedia.orguniprot.org Aromatase is located in the endoplasmic reticulum of various cells and is responsible for the aromatization of androgens into estrogens. wikipedia.orgelsevier.es
Specifically, aromatase catalyzes the conversion of androstenedione to estrone and testosterone to estradiol (B170435). uniprot.org This process involves a series of three successive hydroxylation reactions of the androgen's A-ring, ultimately leading to the formation of a phenolic A-ring characteristic of estrogens. uniprot.org Aromatase is expressed in numerous tissues, including the gonads, brain, adipose tissue, placenta, and bone. wikipedia.orgjcrpe.org
Rationale for Aromatase Enzyme Targeting in Biological Research
The critical role of aromatase in estrogen production makes it a significant target for biological research. nih.gov Estrogens are known to be involved in the growth of certain hormone-dependent tissues. nih.gov Consequently, inhibiting aromatase activity can modulate estrogen levels, providing a valuable tool for studying the physiological and pathological processes influenced by these hormones. nih.gov
The development of aromatase inhibitors has been a major focus in medicinal chemistry and pharmacology. benthamdirect.com These inhibitors are broadly classified into two main categories: steroidal and non-steroidal. nih.gov By blocking the production of estrogens, researchers can investigate the downstream effects on cellular signaling pathways and gene expression, contributing to a deeper understanding of estrogen-dependent processes. nih.govnih.gov The continuous effort to discover new and more selective aromatase inhibitors underscores the importance of this enzyme as a research target. benthamdirect.com
Introduction to 6-Bromoandrostenedione (B29461) as a Research Probe
6-Bromoandrostenedione is an analog of androstenedione that has been synthesized and studied for its interaction with the aromatase enzyme. scbt.com It exists as two stereoisomers, 6-alpha-bromoandrostenedione and 6-beta-bromoandrostenedione, which differ in the spatial orientation of the bromine atom at the 6th position. nih.gov
Research has shown that the stereochemistry of the bromine atom significantly influences the mechanism of aromatase inhibition. nih.gov Specifically, 6-alpha-bromoandrostenedione has been identified as a competitive inhibitor of human placental aromatase. nih.govinfochems.co.kr This means it reversibly binds to the active site of the enzyme, competing with the natural substrate, androstenedione. nih.govresearchgate.net This characteristic makes 6-alpha-bromoandrostenedione a useful research probe for investigating the structure and function of the aromatase active site. nih.govresearchgate.net
Research Findings on 6-alpha-Bromoandrostenedione
| Property | Finding | Source |
| Inhibition Type | Competitive inhibitor of human placental aromatase with respect to androstenedione. | nih.govinfochems.co.kr |
| Apparent Ki | 3.4 nM | nih.govinfochems.co.kr |
| Selectivity | Shows high selectivity for aromatase over other P-450 cytochromes, as it does not inhibit rabbit liver microsomal drug-metabolizing activities. | nih.gov |
| Application | Used as a pharmacological tool and research probe to study the active site and mechanism of aromatase. | nih.gov |
These findings highlight the specific and potent nature of 6-alpha-bromoandrostenedione as a competitive inhibitor of aromatase, making it a valuable compound in the field of steroid biochemistry research.
Properties
IUPAC Name |
6-bromo-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16H,3-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWQRBIGKRAICT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Chemical Epimerization of 6 Bromoandrostenediones
Methodologies for the Synthesis of 6alpha-Bromo-4-androstene-3,17-dione
The direct synthesis of pure 6α-bromo-4-androstene-3,17-dione is typically achieved through the manipulation of its epimer. The most common route involves the initial synthesis of an epimeric mixture followed by a controlled epimerization and separation process. Specifically, the 6β-bromo isomer is converted to the desired 6α-bromo isomer. capes.gov.brnih.gov This conversion is often accomplished in solvents such as carbon tetrachloride or a chloroform-methanol mixture. capes.gov.brnih.govvulcanchem.com Following the epimerization reaction, the 6α-isomer is isolated from the resulting mixture by fractional crystallization, a technique that separates compounds based on their differential solubility. capes.gov.brnih.govvulcanchem.com
Synthesis of Epimeric 6-Bromo-4-androstene-3,17-dione (6alpha and 6beta isomers)
The initial step in obtaining 6-bromoandrostenediones involves the creation of a mixture of the 6α and 6β epimers from a parent androstenedione (B190577) compound. nih.govvulcanchem.com A documented method for producing the epimeric mixture involves the reaction of androst-4-ene-3,17-dione with N-Bromosuccinimide (NBS) and dibenzoyl peroxide. This reaction, conducted in a solvent like tetrachloromethane at elevated temperatures (e.g., 80°C) under an inert atmosphere, has been reported to yield the 6β-bromo isomer with significant efficiency. lookchem.com The synthesis yields both epimeric forms, 6α-bromo-4-androstene-3,17-dione (designated as 1a in some literature) and 6β-bromo-4-androstene-3,17-dione (1b). capes.gov.brnih.gov
Interconversion Studies between 6alpha and 6beta Isomers
The stereochemical relationship between the 6α and 6β-bromo isomers has been a subject of detailed investigation, revealing that their conversion is reversible and dependent on solvent conditions. capes.gov.brnih.gov
6β to 6α Epimerization: The 6β-isomer can be effectively epimerized to the more stable 6α-isomer. This process is typically carried out in either carbon tetrachloride or a 9:1 chloroform-methanol solution. capes.gov.brnih.govvulcanchem.com
6α to 6β Epimerization: The reverse reaction is also possible. The 6α-bromo isomer can be epimerized back to the 6β-bromo isomer when dissolved in a chloroform-methanol (9:1) solution, demonstrating a dynamic equilibrium between the two forms under specific conditions. nih.govvulcanchem.com
This interconversion is a critical aspect of the compound's chemistry, allowing for the selective formation of the desired isomer. It is important to note that the 6β-bromo isomers have been observed to be unstable in methanol (B129727), decomposing to form a 5α-androstane-3,6-dione derivative. nih.govlookchem.com
| Conversion | Solvent System | Reference |
|---|---|---|
| 6β-isomer to 6α-isomer | Carbon Tetrachloride | capes.gov.brnih.govvulcanchem.com |
| 6β-isomer to 6α-isomer | Chloroform-Methanol (9:1) | capes.gov.brnih.govvulcanchem.com |
| 6α-isomer to 6β-isomer | Chloroform-Methanol (9:1) | nih.gov |
Synthetic Routes for Related 6-Bromoandrogen Derivatives
The synthetic strategies applied to androstenedione have been extended to produce a variety of related 6-bromoandrogen derivatives. capes.gov.br These syntheses often follow similar principles of bromination and stereochemical control. Examples of such derivatives include:
6-Bromotestosterones: Both the epimeric 6α-bromotestosterone and 6β-bromotestosterone, along with their acetate (B1210297) forms, have been successfully synthesized. capes.gov.brnih.gov
Substituted 6-Bromoandrostenediones: To probe structure-activity relationships, more complex derivatives have been created. For instance, the 2,2-dimethyl derivatives of both 6α- and 6β-bromoandrostenedione have been synthesized to study the impact of steric hindrance at the A-ring on biological activity. nih.gov
Other Derivatives: The synthesis of compounds like 6β-bromo-16α-hydroxy-4-androstene-3,17-dione and 6-bromo-16α-acetoxy-4-androstene-3,17-dione has also been described. capes.gov.brnih.gov
| Compound Name | Reference |
|---|---|
| 6α-Bromotestosterone | capes.gov.brnih.gov |
| 6β-Bromotestosterone | capes.gov.brnih.gov |
| 6α-Bromotestosterone Acetate | capes.gov.brnih.gov |
| 6β-Bromotestosterone Acetate | capes.gov.brnih.gov |
| 2,2-dimethyl-6α-bromo-4-androstene-3,17-dione | nih.gov |
| 2,2-dimethyl-6β-bromo-4-androstene-3,17-dione | nih.gov |
| 6β-bromo-16α-hydroxy-4-androstene-3,17-dione | capes.gov.brnih.gov |
Palladium-Catalyzed Cross-Coupling Reactions in 6-Bromo Steroid Synthesis
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the structural modification of steroids, including 6-bromoandrogens. researchgate.netdntb.gov.ua These reactions enable the formation of new carbon-carbon bonds, allowing for the introduction of various substituents onto the steroid scaffold. nobelprize.org
The Suzuki-Miyaura coupling reaction is particularly noteworthy in this context. researchgate.netresearchgate.net This reaction facilitates the coupling of 6-bromo steroids with organoboron compounds, such as arylboronic acids, to produce 6-aryl-substituted steroids. researchgate.netresearchgate.net These reactions are typically catalyzed by a palladium complex. For the coupling of 6-bromo derivatives, catalysts such as Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) have been shown to be effective. researchgate.net The ability to perform these modifications highlights the utility of 6-bromo steroids as key intermediates in medicinal chemistry for generating novel compounds with potential biological activity. lookchem.com
| Reaction Type | Catalyst Example | Application | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₂Cl₂ | Coupling of 6-bromo steroids with arylboronic acids | researchgate.net |
| Suzuki-Miyaura Coupling | Pd(dppb)Cl₂ | Coupling of 6-chloro steroids (related halo-steroids) | researchgate.net |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ | Coupling of 6-chloro steroids (related halo-steroids) | researchgate.net |
Mechanism of Aromatase Enzyme Inhibition by 6alpha Bromoandrostenedione
Competitive Inhibition Kinetics and Parameters
Research has consistently shown that 6α-bromoandrostenedione acts as a competitive inhibitor of aromatase. nih.govnih.govnih.gov This mode of inhibition signifies that the inhibitor molecule and the natural substrate, androstenedione (B190577), compete for binding to the same active site on the aromatase enzyme.
The potency of a competitive inhibitor is quantified by its apparent inhibition constant (K_i), which represents the concentration of inhibitor required to produce 50% inhibition. Studies have determined that 6α-bromoandrostenedione is a potent competitive inhibitor of human placental aromatase with respect to androstenedione, exhibiting an apparent K_i of 3.4 nM. nih.govresearchgate.net In contrast, its epimer, 6β-bromoandrostenedione, has a significantly higher apparent K_i of 0.8 µM. nih.govresearchgate.net The lower K_i value for the 6α epimer indicates a much higher binding affinity for the aromatase active site.
Table 1: Apparent Inhibition Constants (K_i) for 6-Bromoandrostenedione (B29461) Epimers
| Compound | Apparent K_i | Inhibition Type |
|---|---|---|
| 6α-Bromoandrostenedione | 3.4 nM | Competitive |
Data sourced from multiple studies. nih.govresearchgate.net
Lineweaver-Burk plots are a graphical method used in enzyme kinetics to determine the mechanism of inhibition. For 6α-bromoandrostenedione, Lineweaver-Burk analysis reveals a pattern characteristic of competitive inhibition. nih.govnih.govresearchgate.net In these plots, the lines representing enzyme kinetics at different inhibitor concentrations intersect on the y-axis, indicating that the inhibitor does not alter the maximum velocity (Vmax) of the enzyme. However, the apparent Michaelis constant (Km) increases, confirming that the inhibitor competes with the substrate for binding to the enzyme's active site. nih.govnih.gov
Apparent Inhibition Constants (K_i) Determination
Stereochemical Determinants of Aromatase Inhibition Mechanism
The stereochemistry of the bromine atom at the C-6 position of the androstenedione molecule is a critical determinant of the mechanism of aromatase inhibition. nih.govvulcanchem.com The spatial orientation of this single atom dictates whether the compound acts as a competitive inhibitor or a mechanism-based irreversible inhibitor.
The two epimers of 6-bromoandrostenedione exhibit strikingly different inhibitory profiles. nih.gov
6α-Bromoandrostenedione functions as a pure competitive inhibitor. nih.gov It binds reversibly to the aromatase active site, and its inhibitory effect is not time-dependent. oup.com
6β-Bromoandrostenedione acts as a mechanism-based irreversible inhibitor, also known as a suicide inhibitor. nih.govresearchgate.net This type of inhibition is time-dependent and relies on the presence of the cofactor NADPH. nih.govoup.com The enzyme processes the 6β epimer, which then forms a reactive intermediate that binds covalently and irreversibly to the enzyme, leading to its inactivation. nih.govresearchgate.net This inactivation follows pseudo-first-order kinetics and is characterized by a rate of inactivation (k_inact) of 0.025 min⁻¹. nih.govresearchgate.net
This stark difference underscores the precise structural requirements of the aromatase active site and how subtle changes in molecular geometry can lead to profoundly different biochemical outcomes. vulcanchem.com
Table 2: Comparison of Inhibition Mechanisms for 6-Bromoandrostenedione Epimers
| Property | 6α-Bromoandrostenedione | 6β-Bromoandrostenedione |
|---|---|---|
| Inhibition Type | Competitive | Mechanism-Based Irreversible |
| Apparent K_i | 3.4 nM | 0.8 µM |
| k_inact | Not Applicable | 0.025 min⁻¹ |
| NADPH Dependency | Not time-dependent | Time-dependent inhibition requires NADPH |
| Reversibility | Reversible | Irreversible |
Data compiled from research findings. nih.govresearchgate.netvulcanchem.com
Active-Site Directed Inhibition Characteristics
The inhibitory action of 6α-bromoandrostenedione is directed specifically at the active site of the aromatase enzyme. This is supported by substrate protection experiments and its ability to elicit a Type I spectral shift with cytochrome P-450, which is characteristic of substrate binding. researchgate.net
A key piece of evidence for active-site directed inhibition is the phenomenon of substrate protection. When the natural substrate, androstenedione, is co-incubated with 6α-bromoandrostenedione, it protects the aromatase enzyme from inactivation by the inhibitor. researchgate.net This occurs because the substrate and inhibitor are competing for the same binding location; the presence of excess substrate reduces the likelihood of the inhibitor binding and exerting its effect. nih.gov This protective effect further confirms that 6α-bromoandrostenedione's inhibitory action is mediated through its interaction with the aromatase active site. researchgate.net
Enzyme Selectivity and Cytochrome P450 Interactions
6alpha-Bromoandrostenedione demonstrates a notable degree of selectivity for the aromatase enzyme, which is itself a member of the cytochrome P450 superfamily (CYP19A1). researchgate.net Research indicates a high specificity of this inhibitor for aromatase over other P450 enzymes. nih.gov Studies using rabbit liver microsomes, which contain a variety of drug-metabolizing cytochrome P450 enzymes, found that 6alpha-Bromoandrostenedione was ineffective at inhibiting these other microsomal activities. nih.gov This suggests a low potential for interaction with P450 enzymes responsible for general drug metabolism, highlighting its targeted action on estrogen synthesis. nih.gov
The interaction with aromatase occurs directly at the active site. Evidence for this includes the finding that 6alpha-Bromoandrostenedione produces the same type I cytochrome P-450 binding spectrum with placental microsomes as androstenedione, the natural substrate. researchgate.net This type of spectral change is characteristic of a substrate or a competitive inhibitor binding to the enzyme's active site. Furthermore, the presence of the natural substrate, androstenedione, provides protection to the aromatase enzyme from inhibition, which is consistent with both compounds competing for the same binding location. researchgate.net
The compound functions as a potent competitive inhibitor of aromatase with respect to androstenedione. nih.gov This competitive action contrasts sharply with its stereoisomer, 6beta-Bromoandrostenedione, which acts as a mechanism-based irreversible inhibitor. vulcanchem.com The difference in the spatial orientation of the bromine atom at the C-6 position dictates the mechanism of inhibition, underscoring the high degree of stereochemical precision required for molecular interaction at the aromatase active site. vulcanchem.com
Table 1: Comparative Inhibition of Aromatase by 6-Bromoandrostenedione Epimers
| Compound | Inhibition Type | Apparent K_i Value |
|---|---|---|
| 6alpha-Bromoandrostenedione | Competitive Inhibitor | 3.4 nM |
| 6beta-Bromoandrostenedione | Mechanism-Based Irreversible Inhibitor | 0.8 µM |
Data sourced from studies on human placental aromatase. nih.govvulcanchem.com
Cofactor Requirements for Inhibition (e.g., NADPH, Oxygen)
The mechanism of inhibition for 6alpha-Bromoandrostenedione, being primarily competitive, does not have the same cofactor requirements as mechanism-based irreversible inhibitors. Competitive inhibition involves the inhibitor binding reversibly to the enzyme's active site, thereby preventing the substrate from binding. This process is not typically dependent on the catalytic action of the enzyme, which requires cofactors like NADPH and oxygen.
In contrast, the time-dependent, irreversible inhibition caused by the 6beta-epimer is explicitly dependent on the presence of NADPH. nih.govvulcanchem.com The inactivation of aromatase by 6beta-Bromoandrostenedione occurs during the enzyme's catalytic cycle, which necessitates the reducing equivalents provided by NADPH. nih.gov
Structure Activity Relationship Sar Studies of 6 Substituted Androgens As Aromatase Inhibitors
Conformational Analysis and Molecular Conformation Influence on Inhibition
The three-dimensional shape of a molecule, or its conformation, plays a pivotal role in its interaction with the active site of an enzyme. For 6-substituted androgens, conformational analysis helps to understand how these molecules fit into the aromatase binding pocket and exert their inhibitory effects. acs.org
Systematic conformational analysis of various 6-substituted androgens has been performed to identify their minimum-energy conformations. acs.org These low-energy structures are then superimposed to understand the spatial arrangement of different functional groups and how they align within the enzyme's active site. acs.org Molecular modeling studies, using methods like the PM3 method, suggest that potent inhibitors can form a thermodynamically stable enzyme-inhibitor complex within the hydrophobic binding pocket of aromatase, which has a limited accessible volume. acs.orgacs.orgnih.gov The planarity of the A-ring and the junction between the A and B rings of the steroid is considered an important feature for high anti-aromatase activity. researchgate.netcore.ac.uk
Impact of 6-Position Substituents (alpha vs. beta configuration) on Aromatase Affinity and Activity
The stereochemistry of the substituent at the C-6 position—whether it is in the alpha (α, below the plane of the steroid) or beta (β, above the plane) configuration—has a profound impact on both the affinity of the compound for aromatase and its mechanism of inhibition. vulcanchem.comnih.gov
Research has shown a striking difference between 6α-bromo-androstenedione and its 6β-epimer. 6α-Bromo-androstenedione acts as a competitive inhibitor of aromatase, with a high affinity for the enzyme. nih.gov In contrast, 6β-bromo-androstenedione is a mechanism-based irreversible inhibitor, also known as a "suicide substrate". nih.govnih.gov This means that after binding to the active site, the enzyme processes the inhibitor, leading to a reactive intermediate that covalently bonds to the enzyme, causing its permanent inactivation. nih.govresearchgate.net
The difference in inhibition mechanisms underscores the critical role of stereochemistry. vulcanchem.com The orientation of the bromine atom at C-6 determines how the inhibitor interacts with the active site. vulcanchem.com Studies with other 6-substituted androgens have further elucidated this relationship. For instance, in a series of 6-alkyl-androst-4-en-17-ones, the 6α-alkyl steroids generally exhibited higher affinity for aromatase than their corresponding 6β-isomers. acs.org Similarly, for 6-alkylandrosta-1,4-diene-3,17-diones, both the length and the stereochemistry of the alkyl group at the C-6 position are crucial for determining whether the compound acts as a time-dependent inactivator of aromatase. acs.orgnih.gov
Docking studies have suggested that substituents at the C-6 position are better able to fit into the access channel of the aromatase enzyme compared to substituents at the C-7 position, leading to better interaction with the enzyme. researchgate.netmdpi.com This highlights the strategic importance of the C-6 position for designing potent aromatase inhibitors.
Comparison of Inhibitory Potency with Other Steroidal Aromatase Inhibitors
6α-Bromo-androstenedione has been shown to be a potent competitive inhibitor of human placental aromatase, with an apparent Ki of 3.4 nM. nih.gov This places it among the more powerful steroidal aromatase inhibitors. For comparison, its epimer, 6β-bromo-androstenedione, has an apparent Ki of 0.8 μM for its initial binding before irreversible inactivation. nih.gov
The inhibitory activities of various 6-substituted androgens have been compared to understand the structure-activity relationships. For instance, 6α- and 6β-methyl-17-keto steroids have shown high inhibitory activities with Ki values of 3.1 and 5.3 nM, respectively. acs.org The introduction of a 2,2-dimethyl group to 6α-bromo-androstenedione resulted in an extremely powerful inhibitor with a Ki of 10 nM. nih.gov
When compared to clinically used aromatase inhibitors, the landscape is broader. Third-generation aromatase inhibitors like the non-steroidal letrozole (B1683767) and anastrozole, and the steroidal exemestane, are highly potent, suppressing aromatization by approximately 98% or more in vivo. cancernetwork.comnih.gov For instance, exemestane, a third-generation steroidal inhibitor, causes 97.9% suppression of aromatase at a daily dose of 25 mg. wikipedia.org While direct, comprehensive comparative studies of 6α-bromo-androstenedione with these third-generation drugs in a clinical context are not available, the in vitro data for 6α-bromo-androstenedione and its analogs demonstrate their significant potential as potent aromatase inhibitors.
Table 1: Inhibitory Potency of Various Steroidal Aromatase Inhibitors
| Compound | Inhibition Type | Apparent Ki (nM) |
| 6α-Bromo-androstenedione | Competitive | 3.4 nih.gov |
| 6β-Bromo-androstenedione | Mechanism-based irreversible | 800 nih.gov |
| 6α-Methyl-17-keto steroid | Competitive | 3.1 acs.org |
| 6β-Methyl-17-keto steroid | Competitive | 5.3 acs.org |
| 2,2-dimethyl-6α-bromo steroid | Competitive | 10 nih.gov |
| 4-Hydroxyandrostenedione (Formestane) | Suicide inhibitor | 4000 nih.gov |
Elucidation of Critical Structural Features for Enzyme-Inhibitor Complex Formation
The formation of a stable enzyme-inhibitor complex is a prerequisite for effective aromatase inhibition. Several structural features of 6-substituted androgens are critical for this interaction.
The carbonyl groups at the C-3 and C-17 positions of the androstenedione (B190577) scaffold play a major role in binding to the aromatase active site, likely through the formation of hydrogen bonds. vulcanchem.comnih.govsigmaaldrich.com While the C-17 carbonyl is considered essential for tight binding, the C-3 carbonyl is also important. acs.orgnih.govdrugbank.com
The C-6 position itself is critical, as it interacts with a hydrophobic pocket within the enzyme. acs.orgvulcanchem.com The nature and stereochemistry of the substituent at this position determine the specific interactions and the resulting mechanism of inhibition. vulcanchem.com The enzyme's active site has an access channel that can accommodate side chains at the C-6 position. vulcanchem.commdpi.com
Molecular modeling and X-ray crystallography studies of aromatase in complex with various inhibitors have provided detailed insights into these interactions. nih.gov For example, the crystal structure of human placental aromatase reveals an androgen-specific active site. nih.gov The design of novel C6-substituted inhibitors has been guided by these structural data, aiming to utilize specific interactions within the active site to develop next-generation aromatase inhibitors. nih.gov The ability of the C-6 substituent to protrude into the opening of the access channel, a region unoccupied in the enzyme-substrate complex, has been a successful strategy in designing potent inhibitors. nih.gov
Table 2: Key Structural Features and Their Role in Aromatase Inhibition
| Structural Feature | Role in Binding | Importance |
| C-17 Carbonyl | Forms hydrogen bond with aromatase; critical for tight binding. acs.orgvulcanchem.comnih.govdrugbank.com | Major |
| C-3 Carbonyl | Forms hydrogen bond with aromatase. vulcanchem.com | Important |
| C-6 Position | Interacts with a hydrophobic pocket and access channel. vulcanchem.commdpi.com | Critical for determining inhibition mechanism |
| Stereochemistry at C-6 | Determines the spatial orientation of the substituent, influencing the type of inhibition (competitive vs. irreversible). vulcanchem.comnih.gov | Distinguishes inhibition mechanism |
| Planarity of A/B rings | Required for optimal fit within the binding pocket. researchgate.netcore.ac.uk | Important |
In Vitro and Preclinical Research Applications
Inhibition of Estrogen Synthesis in Human Placental Microsomes
6alpha-Bromoandrostenedione has been identified as a potent inhibitor of aromatase, the key enzyme responsible for converting androgens to estrogens. In vitro studies using human placental microsomes, a primary model for assessing aromatase activity, have demonstrated the compound's direct inhibitory effects.
Research has shown that 6alpha-Bromoandrostenedione acts as a competitive inhibitor of human placental aromatase with respect to the androgen substrate, androstenedione (B190577). nih.gov This mode of inhibition signifies that it vies for the same active site on the enzyme as the natural substrate. The potency of this inhibition is notable, with studies reporting an apparent inhibition constant (Ki) of 3.4 nM. nih.gov Another study corroborated its power, finding an apparent Ki of 10 nM for the 6alpha-bromo steroid in human placental microsomes. nih.govcalvizie.net This high affinity for the aromatase enzyme underscores its effectiveness in blocking the estrogen synthesis pathway in this widely used research model.
The mechanism of inhibition by 6alpha-Bromoandrostenedione is distinct from its stereoisomer, 6beta-Bromoandrostenedione. While the 6alpha epimer acts as a competitive inhibitor, the 6beta form functions as a mechanism-based irreversible inhibitor. nih.gov This difference highlights the critical role of stereochemistry in determining the biochemical interaction with the aromatase enzyme. nih.gov
Table 1: Inhibitory Potency of 6alpha-Bromoandrostenedione in Human Placental Microsomes
| Compound | Inhibition Type | Apparent Ki (nM) |
|---|---|---|
| 6alpha-Bromoandrostenedione | Competitive | 3.4 nih.gov |
| 6alpha-Bromo Steroid | Competitive | 10 nih.govcalvizie.net |
This table presents data on the inhibition constant (Ki) of 6alpha-Bromoandrostenedione and its epimer as reported in studies using human placental microsomes.
Effects on Estrogen Production in Human Breast Tumor Tissues (in vitro models)
The ability of 6alpha-Bromoandrostenedione to inhibit aromatase extends to in vitro models utilizing human breast tumor tissues. Since local estrogen production within breast tumors is a significant factor in the growth of hormone-dependent cancers, compounds that can block this synthesis are of major research interest.
Studies have demonstrated that 6alpha-Bromoandrostenedione, at a concentration of 2.0 µM, effectively blocks the synthesis of estrone (B1671321) and estradiol (B170435) from androstenedione in human breast tumor homogenates. nih.govnih.govresearchgate.net Lineweaver-Burk plot analysis from these studies confirmed that 6alpha-Bromoandrostenedione is a competitive inhibitor of androstenedione aromatization in this model. nih.govnih.govresearchgate.net For one human breast tumor specimen, the apparent Michaelis constant (Km) of the aromatase enzyme for androstenedione was determined to be 0.08 µM, with a maximum velocity (Vmax) of 23 pmol of estrone synthesized per gram of tumor per hour. nih.govnih.govresearchgate.net These findings illustrate the compound's capacity to interfere with estrogen production directly within the tumor microenvironment in a laboratory setting. nih.govnih.gov
Utilization as a Biochemical Probe for Aromatase Active Site Characterization
The specific and potent interaction of 6alpha-Bromoandrostenedione with aromatase makes it a valuable biochemical tool for studying the enzyme itself. Such compounds, often referred to as biochemical probes, help researchers to map the structure and function of an enzyme's active site.
Comparative Studies with Other Steroidal and Non-Steroidal Aromatase Inhibitors in Research Models
The efficacy and mechanism of 6alpha-Bromoandrostenedione have been evaluated in comparison to other aromatase inhibitors in various research models. These comparative studies are essential for contextualizing the compound's potency and potential utility.
In studies using human breast tumor tissues, 6alpha-Bromoandrostenedione (at 2.0 µM) was investigated alongside its 6beta epimer and the steroidal compounds testololactone (B45059) and Δ¹-testololactone (at 0.13 mM and 0.2 mM respectively). nih.govnih.govresearchgate.net All four compounds were found to be competitive inhibitors that reduced the synthesis of estrone and estradiol from androstenedione. nih.govnih.govresearchgate.net
Furthermore, research into derivatives of 6-bromoandrostenedione (B29461) has provided additional comparative insights. A study synthesizing 2,2-dimethyl derivatives of both 6alpha- and 6beta-bromoandrostenedione found them to be extremely powerful competitive inhibitors in human placental microsomes, with Ki values of 10 nM and 14 nM, respectively. nih.gov Unlike the parent 6beta-bromoandrostenedione, these dimethylated versions did not cause time-dependent inactivation of aromatase, suggesting that the addition of the 2,2-dimethyl group sterically hinders the process of irreversible inhibition. nih.gov
Table 2: Comparative Inhibition of Aromatase in Human Breast Tumor Tissue
| Compound | Concentration | Inhibition Type | Effect |
|---|---|---|---|
| 6alpha-Bromoandrostenedione | 2.0 µM | Competitive | Blocks estrogen synthesis nih.govnih.govresearchgate.net |
| 6beta-Bromoandrostenedione | 2.0 µM | Competitive | Blocks estrogen synthesis nih.govnih.govresearchgate.net |
| Testololactone | 0.13-0.2 mM | Competitive | Reduces estrogen synthesis nih.govnih.govresearchgate.net |
This table summarizes the findings of a comparative study on the inhibition of estrogen synthesis by different steroidal compounds in an in vitro breast tumor model.
Table of Mentioned Compounds
| Compound Name |
|---|
| 6alpha-Bromoandrostenedione |
| 6beta-Bromoandrostenedione |
| Androstenedione |
| Estrone |
| Estradiol |
| Testololactone |
| Δ¹-Testololactone |
| 2,2-dimethyl-6alpha-bromo steroid |
| 2,2-dimethyl-6beta-bromo steroid |
Metabolic Investigations of 6 Bromoandrostenedione in Biological Systems Non Human Clinical
In Vitro Metabolic Fate of 6-Bromoandrostenedione (B29461)
Investigations into the metabolic fate of 6-bromoandrostenedione using non-human in vitro systems have provided insight into its biotransformation. A key study utilized a liver S9 fraction, a preparation containing both microsomal and cytosolic enzymes, to simulate hepatic metabolism.
In this in vitro system, 6ζ-bromoandrostenedione (encompassing both the 6α- and 6β-isomers) was incubated for three hours. The analysis revealed a complex series of reactions. A significant metabolite identified was 6α-hydroxytestosterone. dshs-koeln.de This transformation indicates that the parent compound undergoes several changes, including debromination, hydroxylation at the 6α-position, and reduction of the ketone at the C17 position. dshs-koeln.de
Further observations from the incubation showed changes in the concentrations of related steroids. The levels of 6α-hydroxyandrostenedione and androstenedione (B190577) were found to have increased after the incubation period, while the concentration of 6-oxo-androstenedione decreased. dshs-koeln.de These findings suggest that 6-bromoandrostenedione can be converted into multiple steroid derivatives through various metabolic pathways present in hepatic enzyme systems. The formation of these products highlights a metabolic profile that involves both modification of the bromine-substituted A-ring and reduction of the D-ring.
The table below summarizes the key metabolites and concentration changes observed during the in vitro incubation of 6ζ-bromoandrostenedione. dshs-koeln.de
| Parent Compound | Metabolite / Observed Compound | Observation |
|---|---|---|
| 6ζ-Bromoandrostenedione | 6α-Hydroxytestosterone | Metabolite Formed |
| 6ζ-Bromoandrostenedione | 6α-Hydroxyandrostenedione | Concentration Increased |
| 6ζ-Bromoandrostenedione | Androstenedione | Concentration Increased |
| 6ζ-Bromoandrostenedione | 6-Oxo-androstenedione | Concentration Decreased |
Enzymatic Biotransformations (e.g., by Microsomal Systems)
The metabolic conversion of 6alpha-bromoandrostenedione is facilitated by specific enzymatic reactions, primarily occurring in hepatic microsomal and cytosolic systems. The biotransformations observed in vitro point to the involvement of major enzyme families responsible for steroid metabolism. dshs-koeln.dewikipedia.org
The conversion of the androstenedione structure to a testosterone (B1683101) derivative, such as 6α-hydroxytestosterone, involves the reduction of the 17-keto group. This reaction is characteristically catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs), which are part of the aldo-keto reductase (AKR) superfamily. wikipedia.org These enzymes facilitate the stereospecific reduction to a 17β-hydroxyl group, a critical step in the formation of active androgens.
The modifications on the A-ring, specifically the removal of bromine and subsequent hydroxylation at the 6α position, are indicative of cytochrome P450 (CYP) enzyme activity. dshs-koeln.de CYP enzymes are a large family of monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including steroids. nih.govresearchgate.net These microsomal enzymes are known to catalyze hydroxylation at various positions on the steroid nucleus. The formation of 6α-hydroxytestosterone from 6-bromoandrostenedione suggests a multi-step process likely initiated by CYP-mediated catalysis. dshs-koeln.de
The table below outlines the plausible enzymatic reactions involved in the biotransformation of 6alpha-bromoandrostenedione.
| Transformation | Enzyme Family/Class | Metabolic Role |
|---|---|---|
| C17-Ketone Reduction | 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Converts the 17-keto group of androstenedione to the 17β-hydroxyl group of testosterone. |
| Debromination & Hydroxylation | Cytochrome P450 (CYP) | Catalyzes the removal of the bromine atom and the introduction of a hydroxyl group at the C6 position. |
Computational and Theoretical Approaches in 6 Bromoandrostenedione Research
Molecular Docking Studies of Aromatase-Inhibitor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com In the context of 6alpha-bromoandrostenedione, docking studies are crucial for visualizing and understanding its interaction with the active site of the aromatase enzyme. These simulations help to explain the compound's mechanism as a competitive inhibitor. nih.gov
Research has shown that the docking protocol can reliably reproduce the interaction of aromatase with its natural substrate, androstenedione (B190577). mdpi.com When applied to inhibitors like 6alpha-bromoandrostenedione and its analogs, these studies reveal key interactions with specific amino acid residues within the enzyme's active site. The steroid-binding pocket is predominantly hydrophobic, which accommodates the steroid backbone of the inhibitor. uc.pt
Docking studies have identified several key polar and non-polar residues that are important for the binding of steroidal inhibitors to aromatase. mdpi.com The insights gained from these computational models are valuable for designing novel and more potent aromatase inhibitors. mdpi.comscience.gov
| Residue Type | Specific Residues | Role in Interaction |
|---|---|---|
| Polar | D309, T310, S478, M374 | Forms hydrogen bonds or polar contacts with the inhibitor. mdpi.com The C-17 carbonyl group of inhibitors can form a hydrogen bond with Met374. uc.pt |
| Aromatic | F134, F221, W224 | Engages in pi-stacking or hydrophobic interactions with the steroid rings. mdpi.com |
| Non-Polar (Hydrophobic) | A306, A307, V370, L372, L477, I133 | Forms a tight-packing hydrophobic pocket that complements the steroid backbone. mdpi.comuc.pt |
| Charged | Arg115 | Contributes to the delineation of the steroid-binding pocket. uc.pt |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Aromatase Inhibition
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. excli.de For aromatase inhibitors, QSAR studies are employed to understand the physicochemical properties that determine their inhibitory potency. science.govexcli.de This knowledge is critical for optimizing existing inhibitors and designing new ones with improved efficacy. excli.de
The foundation of QSAR models is high-quality biological data, such as the inhibition constant (Ki). The stereochemistry of the substituent at the C-6 position of androstenedione significantly influences its interaction with aromatase. For instance, 6alpha-bromoandrostenedione acts as a potent competitive inhibitor, whereas its epimer, 6beta-bromoandrostenedione, is a mechanism-based irreversible inhibitor. nih.gov This difference in activity, reflected in their Ki values, is a crucial data point for developing predictive QSAR models. nih.gov
Q & A
Q. 1.1. What experimental methodologies are recommended for synthesizing and characterizing 6α-Bromo androstenedione in vitro?
Answer: Synthesis protocols should detail bromination conditions (e.g., reagent stoichiometry, solvent systems, and temperature) and purity validation using techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). For novel derivatives, full spectroscopic data (¹H/¹³C NMR, HRMS) and chromatographic purity (>95%) are mandatory. Known compounds require cross-referencing to published spectra or retention times . Advanced note: Include reaction optimization data (e.g., yield vs. bromine equivalents) in supplementary materials to support reproducibility.
Q. 1.2. How can researchers validate the stability of 6α-Bromo androstenedione under physiological conditions (e.g., cell culture media)?
Answer: Stability assays should combine mass spectrometry (LC-MS/MS) and time-course degradation studies. For example, incubate the compound in media at 37°C and quantify residual concentrations at intervals (0, 6, 24, 48h). Use isotopically labeled internal standards to correct for matrix effects . Report degradation products via untargeted metabolomics to identify pathways (e.g., dehalogenation or isomerization) .
Advanced Research Questions
Q. 2.1. What conflicting evidence exists regarding the metabolic pathways of 6α-Bromo androstenedione in androgen-responsive tissues, and how can these contradictions be resolved?
Answer: Discrepancies arise from interspecies differences in 17β-hydroxysteroid dehydrogenase (17β-HSD) activity and substrate specificity. For example, murine models show minimal conversion of androstenedione to testosterone in genital skin fibroblasts (GSFs), whereas human GSFs express AKR1C3 but lack measurable testosterone synthesis . Methodological resolution: Use dual-reporter assays (androgen receptor activation + metabolite profiling) to distinguish direct agonism from indirect metabolic effects. Cross-validate findings with CRISPR-edited cell lines (e.g., AKR1C3 knockout) to isolate enzymatic contributions .
Q. 2.2. How do interlaboratory variations in LC-MS/MS methodologies impact the quantification of 6α-Bromo androstenedione and its metabolites?
Answer: Intermethod CVs for androstenedione derivatives can exceed 30%, primarily due to ionization efficiency differences in electrospray sources and column chemistry . Mitigation strategies:
- Harmonize protocols using reference materials (e.g., NIST-certified androstenedione).
- Validate ion suppression effects via post-column infusion and adjust extraction methods (e.g., solid-phase vs. liquid-liquid).
- Report limit of detection (LOD) and quantification (LOQ) with matrix-matched calibrants .
Q. 2.3. What mechanistic hypotheses explain the atypical androgen receptor (AR) activation observed with 6α-Bromo androstenedione in certain cell models?
Answer: Hypotheses include:
- Allosteric modulation of AR via bromine-induced conformational changes.
- Synergism with co-activators (e.g., SRC-1) in ligand-binding domain stabilization.
Testing framework: Combine molecular docking simulations (to predict binding poses) with AR truncation mutants (e.g., ΔAF2 domain) in transactivation assays. Compare dose-response curves to wild-type AR and correlate with co-immunoprecipitation data .
Methodological and Data Analysis Challenges
Q. 3.1. How should researchers design experiments to distinguish between 6α-Bromo androstenedione’s direct AR activity and indirect effects via metabolic byproducts?
Answer: A three-pronged approach:
Pharmacological inhibition: Co-treat with 17β-HSD or 5α-reductase inhibitors (e.g., finasteride) and compare AR activation.
Metabolite exclusion: Use dialysis membranes in co-culture systems to separate parent compounds from metabolites.
Receptor specificity: Test activity in AR-negative cells transfected with AR mutants (e.g., T877A) to rule out off-target signaling .
Q. 3.2. What statistical approaches are appropriate for resolving contradictory data in dose-response studies of 6α-Bromo androstenedione?
Answer: Apply mixed-effects models to account for batch variability (e.g., cell passage number, reagent lots). For non-linear responses, use Hill slope comparisons with bootstrapped confidence intervals. Report effect sizes (e.g., Cohen’s d) to contextualize biological vs. technical significance .
Ethical and Reproducibility Considerations
Q. 4.1. What minimum data standards should be reported to ensure reproducibility of studies involving 6α-Bromo androstenedione?
Answer: Adhere to the ARRIVE guidelines for preclinical research:
- Full synthetic protocols (including purification steps).
- Raw spectral data (NMR, HRMS) in supplementary files.
- Cell line authentication (STR profiling) and mycoplasma testing.
- Explicit declaration of funding sources to identify potential conflicts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
